molecular formula C19H19FN4O5S B10981129 Ethyl [2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10981129
M. Wt: 434.4 g/mol
InChI Key: GATDIUXNXWOFIB-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorobenzyl group, an imidazolidinyl ring, and a thiazolyl acetate moiety, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-({2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinyl intermediate, followed by the introduction of the fluorobenzyl group through nucleophilic substitution. The thiazolyl acetate moiety is then incorporated via a condensation reaction. Each step requires specific reagents and conditions, such as the use of methanesulfonic acid under reflux in methanol for the Fischer indole synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-({2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzyl and thiazolyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[2-({2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorobenzyl derivatives and imidazolidinyl-thiazolyl compounds. Examples are:

Uniqueness

The uniqueness of ETHYL 2-[2-({2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19FN4O5S

Molecular Weight

434.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-[1-[(3-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H19FN4O5S/c1-2-29-16(26)7-13-10-30-18(21-13)23-15(25)8-14-17(27)24(19(28)22-14)9-11-4-3-5-12(20)6-11/h3-6,10,14H,2,7-9H2,1H3,(H,22,28)(H,21,23,25)

InChI Key

GATDIUXNXWOFIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC(=CC=C3)F

Origin of Product

United States

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